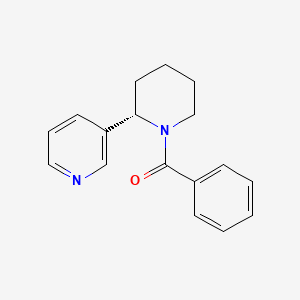

(S)-1-Benzoyl-2-(3-pyridinyl)piperidine

Description

Properties

CAS No. |

10014-56-9 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

phenyl-[(2S)-2-pyridin-3-ylpiperidin-1-yl]methanone |

InChI |

InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-5-4-10-16(19)15-9-6-11-18-13-15/h1-3,6-9,11,13,16H,4-5,10,12H2/t16-/m0/s1 |

InChI Key |

SPBQHSXFMHGUQF-INIZCTEOSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Yields and Purity

- Asymmetric hydrogenation steps typically achieve yields between 85% and 95% with enantiomeric excess (ee) > 95%, ensuring high stereochemical purity.

- Friedel-Crafts acylation yields vary from 75% to 85%, depending on the aromatic system and reaction conditions.

- Cross-coupling reactions to introduce the 3-pyridinyl group generally provide 70% to 80% yields with high regioselectivity.

Stereoselectivity

- The use of chiral catalysts such as ruthenium(II) complexes or rhodium(I) with chiral ligands is critical for obtaining the (S)-enantiomer with high enantiomeric excess.

- The interaction between substrate and ligand isopropyl groups influences enantioselectivity, as demonstrated in recent studies.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Isonipecotic acid route | N-acetylation, acyl chloride formation, Friedel-Crafts acylation | Acetic anhydride, SOCl2, AlCl3 | Straightforward, uses commercial precursors | Requires protection/deprotection steps |

| Weinreb amide synthesis | Boc protection, amide formation, Grignard/organolithium addition | Boc2O, HBTU, arylmagnesium bromide | Versatile for aromatic substitutions | Multi-step, sensitive reagents |

| Asymmetric hydrogenation | Catalytic reduction of enamines | Ru(II), Rh(I) complexes | High enantioselectivity, mild conditions | Catalyst cost, sensitivity |

| Cross-coupling for pyridinyl | Suzuki or Buchwald-Hartwig coupling | Pd catalysts, boronic acids | Late-stage functionalization, regioselective | Requires halogenated intermediates |

Chemical Structure and Identifiers

- Chemical Name: (S)-1-Benzoyl-2-(3-pyridinyl)piperidine

- IUPAC Name: (S)-1-benzoyl-2-(pyridin-3-yl)piperidine

- Molecular Formula: C17H18N2O

- Molecular Weight: Approximately 266.34 g/mol

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzoyl-2-(3-pyridinyl)piperidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .

Scientific Research Applications

(S)-1-Benzoyl-2-(3-pyridinyl)piperidine is a chiral compound belonging to the benzoylpiperidines, featuring a benzoyl group attached to a piperidine ring substituted with a pyridine moiety. It has a molecular formula of . The piperidine ring is a versatile scaffold for drug development because of its ability to interact with various biological targets.

Material Science

Due to its unique chemical properties, (S)-1-Benzoyl-2-(3-pyridinyl)piperidine may find applications in the development of novel materials.

Medicinal Chemistry

(S)-1-Benzoyl-2-(3-pyridinyl)piperidine has been studied for its biological properties, particularly in relation to neuropsychiatric disorders. Compounds with similar structures have shown activity as serotonin and dopamine receptor ligands, which are crucial in the treatment of conditions such as depression and schizophrenia. Additionally, some studies suggest that benzoylpiperidine derivatives may possess anti-inflammatory and anti-cancer properties, making them candidates for further pharmacological exploration.

Monoacylglycerol lipase (MAGL) inhibitors:

- Benzoylpiperidine derivatives have been identified as potent reversible MAGL inhibitors .

- Further modification and optimization of benzoylpiperidines have led to more potent reversible MAGL inhibitors .

- Benzoylpiperidine derivatives have shown significant inhibition of cell growth in different human breast, ovarian, and colorectal cancer cells .

Research Methods

Research into the interaction of (S)-1-benzoyl-2-(3-pyridinyl)piperidine with biological targets is crucial for understanding its mechanism of action. Studies typically involve:

- Binding Assays : To determine the affinity of the compound for specific receptors or enzymes.

- Cell-Based Assays : To assess the compound's effects on cellular function and viability.

- In vivo Studies : To evaluate the compound's efficacy and safety in animal models.

These studies provide insights into how (S)-1-benzoyl-2-(3-pyridinyl)piperidine may be utilized in therapeutic contexts.

Analogues

Several compounds share structural similarities with (S)-1-benzoyl-2-(3-pyridinyl)piperidine.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Benzoylpiperidine | Benzoylpiperidine | Commonly used as a precursor in drug synthesis |

| 4-(p-Fluorobenzoyl)piperidine | Fluorobenzoylpiperidine | Exhibits selective activity towards dopamine receptors |

| 2-(3-Pyridyl)benzamide | Benzamide | Potential anti-cancer activity |

| N-Boc-protected piperidines | Protected piperidines | Used as intermediates in various synthetic pathways |

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, inhibiting or activating biological pathways, and modulating cellular functions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Activity Profiles

Key analogs of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine include derivatives with variations in the pyridine substituent position, benzyl group modifications, and hydrophobic substituents. Activity data (pIC50) and selectivity indices (SI) from in vitro assays are summarized below:

Key Findings :

- The 3-pyridinyl substituent in the target compound (pIC50 = 5.2) confers lower potency compared to 4-pyridinemethyl (78, pIC50 = 5.6) and 4-fluorobenzyl (76, pIC50 = 6.1) analogs .

- Electron-withdrawing groups (e.g., 4-fluorobenzyl) enhance activity, likely due to improved lipophilicity (cLogP = 4.6) and target binding .

- Aromatic substituents on the piperidine linker (e.g., 3-cyanophenyl) yield moderate activity (pIC50 ~5.7), suggesting steric and electronic effects influence potency .

Selectivity and Toxicity

Selectivity indices (SI = IC50 MRC-5 cells / IC50 T. cruzi) reveal differential toxicity profiles:

- The 4-pyridinemethyl analog (78) exhibits the highest SI (16-fold), indicating preferential activity against T. cruzi over human MRC-5 fibroblast cells .

- The 4-fluorobenzyl analog (76) shows sub-micromolar potency but moderate SI, likely due to off-target effects from its high lipophilicity .

Structural and Binding Mode Comparisons

Docking studies () provide insights into substituent effects on binding:

Key Observations :

- Larger hydrophobic substituents (e.g., 3-phenylbutyl in compound 75) increase RMSD (>4.0 Å), reorienting the piperidine group toward helices α4/α5 .

- Despite divergent orientations, all analogs maintain a salt bridge with residue Glu172, a conserved interaction critical for sigma-1 receptor (S1R) ligand binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-1-Benzoyl-2-(3-pyridinyl)piperidine, and what key reaction conditions are required?

- Methodological Answer : The synthesis of chiral piperidine derivatives typically involves enantioselective catalytic hydrogenation or coupling reactions. For example, iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium salts has been used to introduce stereochemistry in similar compounds (e.g., (S)-2-(trifluoromethyl)piperidine) . Intramolecular acyl transfer processes under mild conditions (e.g., HCOONH₄/Pd-C) are also effective for constructing piperidine scaffolds, as demonstrated in spiro-piperidine systems . Key conditions include inert atmospheres, controlled temperatures (20–80°C), and chiral catalysts for enantiomeric purity.

Q. How is the stereochemistry of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. Single-crystal analysis (e.g., using SHELXL97 for refinement) provides precise spatial coordinates of the benzoyl and pyridinyl groups relative to the piperidine ring . Complementary techniques like chiral HPLC, optical rotation ([α]D), and 2D NMR (e.g., NOESY for spatial proximity analysis) validate stereochemical assignments .

Q. What physicochemical properties of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine are critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Preferential solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to the benzoyl and pyridinyl moieties .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage in inert, dry environments .

- Optical Activity : Specific rotation ([α]D) measurements ensure enantiomeric integrity during synthesis .

Advanced Research Questions

Q. How can QSAR models guide structural optimization of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine derivatives for enhanced bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., logP, polar surface area) to predict bioactivity. ADMET Predictor™ and MedChem Designer™ software can simulate pharmacokinetic properties (e.g., blood-brain barrier permeability) and toxicity profiles . For example, increasing hydrophobicity (via substituent modification) may improve binding affinity to neurological targets while balancing metabolic stability.

Q. What computational strategies address conformational mobility in (S)-1-Benzoyl-2-(3-pyridinyl)piperidine during molecular docking studies?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) over 100+ ns trajectories identify dominant conformers under physiological conditions . Free energy landscapes (FELs) map low-energy states, while ensemble docking (with AutoDock Vina) accounts for flexibility in ligand-receptor interactions. Spectroscopic data (e.g., variable-temperature NMR) corroborate dynamic behavior .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for (S)-1-Benzoyl-2-(3-pyridinyl)piperidine analogs?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with HSQC, HMBC, and COSY to resolve signal overlap .

- Control Experiments : Replicate synthesis under standardized conditions to isolate batch-specific impurities .

- Crystallographic Refinement : Redetermine crystal structures to confirm regiochemistry in disputed analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.